molecular formula C23H28N4O3S2 B12186986 N,N-dimethyl-3-[(2E)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-dimethyl-3-[(2E)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B12186986
M. Wt: 472.6 g/mol
InChI Key: MZPPKSYYTXJREO-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[(2E)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[(2E)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the morpholine and benzenesulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[(2E)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N,N-dimethyl-3-[(2E)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(2E)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, morpholine-containing molecules, and benzenesulfonamide analogs. Examples include:

  • Thiazole-based drugs like thiamine (vitamin B1) and ritonavir.
  • Morpholine derivatives such as morpholine itself and its various substituted forms.
  • Benzenesulfonamide compounds like sulfanilamide and its derivatives.

Uniqueness

N,N-dimethyl-3-[(2E)-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H28N4O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

N,N-dimethyl-3-[3-(2-morpholin-4-ylethyl)-2-phenylimino-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C23H28N4O3S2/c1-25(2)32(28,29)21-10-6-7-19(17-21)22-18-31-23(24-20-8-4-3-5-9-20)27(22)12-11-26-13-15-30-16-14-26/h3-10,17-18H,11-16H2,1-2H3

InChI Key

MZPPKSYYTXJREO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCN4CCOCC4

Origin of Product

United States

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